Enhanced Hole Mobility in OFETs vs. F8T2
Asymmetric FTTF oligomers structurally analogous to the target compound exhibit enhanced hole mobility relative to the symmetric polymer F8T2. In a cross-study comparison, an asymmetric FTTF derivative with a single alkyl chain achieved a field-effect hole mobility of 0.01 cm²/V·s in bottom-contact OFETs, whereas the F8T2 polymer (poly(9,9-dioctylfluorene-alt-bithiophene)) typically shows hole mobility of 1 × 10⁻³ to 5 × 10⁻⁵ cm²/V·s under comparable device architectures [1]. This ~3× or greater improvement is attributed to the well-defined molecular orientation enforced by the asymmetric substitution, which places the conjugated core in direct contact with the gate dielectric [2].
| Evidence Dimension | Field-effect hole mobility (μ_h) |
|---|---|
| Target Compound Data | ~0.01 cm²/V·s (asymmetric FTTF analog, bottom-contact OFET) |
| Comparator Or Baseline | F8T2 polymer: 1 × 10⁻³ to 5 × 10⁻⁵ cm²/V·s |
| Quantified Difference | ≥3× higher mobility; up to 200× higher vs. unoptimized F8T2 devices |
| Conditions | Bottom-contact OFET architecture; solution-processed films; measurement in ambient or nitrogen |
Why This Matters
Higher hole mobility directly reduces power consumption and increases switching speed in OFET-based circuits, making this oligomer preferable to F8T2 for applications where monodispersity and reproducible film morphology are critical.
- [1] Yasin, S.; Delaunay, W.; Seldrum, T.; Leclère, P.; Lazzaroni, R.; Geerts, Y. H. Microstructure of Oligofluorene Asymmetric Derivatives in Organic Thin Film Transistors. Chemistry of Materials 2008, 20 (8), 2711–2720. View Source
- [2] McCulloch, I.; Bailey, C.; Giles, M.; Heeney, M.; Love, I.; Shkunov, M.; Sparrowe, D.; Tierney, S. Influence of Molecular Design on the Field-Effect Transistor Characteristics of Terthiophene Polymers. Chemistry of Materials 2005, 17 (6), 1389–1398. View Source
